![molecular formula C16H22N4O B5677102 N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5677102.png)
N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives involves coupling reactions of different precursors, such as 2-(2,5-dioxopyrrolidin-1-yl)propanoic acids with benzylamines, in the presence of coupling reagents like N,N-carbonyldiimidazole (CDI). This process results in a library of compounds with potential anticonvulsant activities, as demonstrated in studies evaluating hybrid molecules combining fragments of known antiepileptic drugs (AEDs) (Kamiński et al., 2015).
Molecular Structure Analysis
The structural determination of benzimidazole derivatives is often achieved through spectral data, including (1)H NMR, (13)C NMR, and LC-MS, alongside X-ray diffraction. These techniques confirm the chemical structures and provide insight into the molecular conformation and crystal packing, which are essential for understanding the compound's chemical behavior and interactions (Raouafi et al., 2005).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic addition and C-H annulation, which facilitate the synthesis of fused azapolycycles. These reactions are pivotal in modifying the benzimidazole core to generate compounds with desired chemical and pharmacological properties. Such modifications can significantly influence the compound's bioactivity, as seen in the development of potent histamine-3 receptor antagonists from benzimidazole bipyrrolidine benzamides (Zhou et al., 2012).
Propiedades
IUPAC Name |
N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-15(21)18-16-17-13-7-3-4-8-14(13)20(16)12-11-19-9-5-6-10-19/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKAMIDJYNJSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1CCN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-yl}propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.